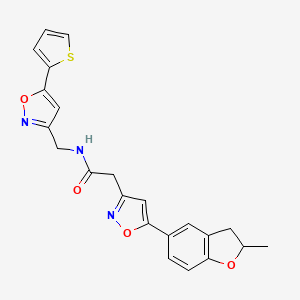![molecular formula C24H27N7O B2557322 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 946369-27-3](/img/structure/B2557322.png)
2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a compound of significant interest in various scientific disciplines The structure comprises a piperazine moiety linked to a pyrazolo[3,4-d]pyrimidine ring, with a phenyl and m-tolyl group attached
準備方法
Synthetic Routes and Reaction Conditions The synthesis of 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol typically involves multi-step processes One common route starts with the preparation of the 1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine intermediate through a series of nitration, reduction, and cyclization reactions
Industrial Production Methods Industrial production may employ similar synthetic pathways but optimized for scalability. Techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce reaction times are often employed.
化学反応の分析
Types of Reactions It Undergoes 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol can undergo various types of reactions, including oxidation, reduction, and substitution. It can be oxidized to form corresponding ketones or aldehydes and reduced to amines or alcohols.
Common Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often employ halogenating agents or nucleophiles such as sodium hydride or sodium methoxide under anhydrous conditions.
Major Products Formed Major products depend on the specific reactions undertaken. Oxidation might yield ketones or carboxylic acids, while reduction could produce simpler amines or alcohols. Substitution reactions can yield a variety of functionalized derivatives based on the nucleophiles used.
科学的研究の応用
This compound has diverse applications across multiple fields:
Chemistry
: Used as a building block for synthesizing complex molecules due to its versatile functional groups.
Biology
: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine
: Explored for therapeutic potential, particularly in targeting specific cellular pathways or receptors.
Industry
作用機序
The mechanism by which 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound's ability to form hydrogen bonds, participate in π-π interactions, and its overall molecular conformation are key factors in its activity. Pathways commonly involved include signal transduction pathways, enzymatic inhibition or activation, and gene expression modulation.
類似化合物との比較
Compared to similar compounds like 1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives, 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is unique due to the presence of both the piperazine ring and the ethanol group. These additional functionalities enhance its solubility and reactivity, potentially offering greater efficacy or a broader range of applications in scientific research.
Similar compounds to note include:
1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine
4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine
m-Tolyl derivatives of pyrazolo[3,4-d]pyrimidine
Through this comprehensive breakdown, we can appreciate the diverse functionalities and potential applications of this compound. The compound's complex structure offers a playground for various chemical reactions and practical applications in multiple scientific fields.
特性
IUPAC Name |
2-[4-[4-(3-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-18-6-5-7-19(16-18)26-22-21-17-25-31(20-8-3-2-4-9-20)23(21)28-24(27-22)30-12-10-29(11-13-30)14-15-32/h2-9,16-17,32H,10-15H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFNISISAQXRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2557239.png)
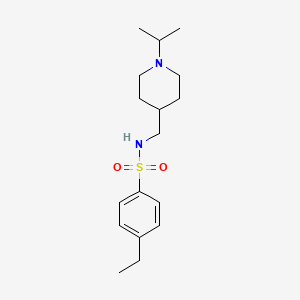
![3-(2-methoxyphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2557242.png)
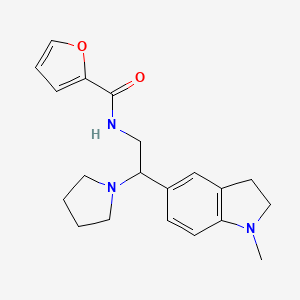
![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2557245.png)
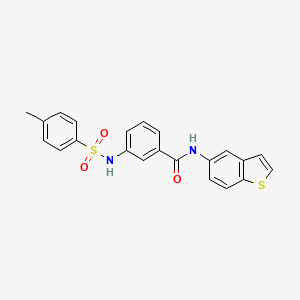
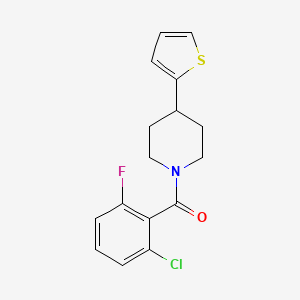
![4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)
![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride](/img/structure/B2557251.png)
![N-(2-methyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}propyl)-2-(trifluoromethyl)benzamide](/img/structure/B2557252.png)
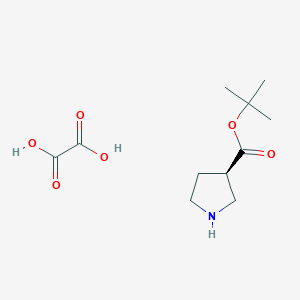

![(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B2557259.png)
